![molecular formula C9H16O3 B116040 (2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde CAS No. 152322-55-9](/img/structure/B116040.png)
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, commonly known as HHE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and physiology. HHE is a chiral molecule with a unique structure that makes it an attractive candidate for various studies.
Mechanism Of Action
The mechanism of action of HHE involves its ability to scavenge free radicals and inhibit lipid peroxidation. HHE reacts with free radicals, such as hydroxyl radicals and superoxide anions, to form stable products that do not cause cell damage. Additionally, HHE can prevent the formation of toxic products by reacting with lipid peroxides and preventing their propagation.
Biochemical And Physiological Effects
HHE has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that HHE can protect cells from oxidative stress and reduce inflammation. Additionally, HHE has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Advantages And Limitations For Lab Experiments
HHE has several advantages for lab experiments, including its high purity and stability. Additionally, HHE is easy to synthesize and can be obtained in large quantities. However, HHE has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of HHE. One potential direction is the development of new synthetic methods for HHE that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of HHE and its potential applications in various scientific fields. Finally, the development of new HHE derivatives with improved properties and efficacy is another promising direction for future research.
Conclusion:
In conclusion, HHE is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HHE has been shown to have several biochemical and physiological effects, including its ability to inhibit lipid peroxidation and protect cells from oxidative stress. While HHE has some limitations, its advantages make it an attractive candidate for further research. Future studies are needed to fully understand the mechanism of action of HHE and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of HHE involves the reaction between (S)-4-bromo-3-hexene-2-one and (R)-glycidol. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran. The product of this reaction is HHE, which can be purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
HHE has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of HHE is in the study of lipid peroxidation, which is a process that occurs in the cell membranes and can lead to cell damage and death. HHE has been shown to inhibit lipid peroxidation by scavenging free radicals and preventing the formation of toxic products.
properties
CAS RN |
152322-55-9 |
|---|---|
Product Name |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8-,9+/m1/s1 |
InChI Key |
RWEZZEBPLLEJBN-HLTSFMKQSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@H]1[C@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
Canonical SMILES |
CCCCCC(C1C(O1)C=O)O |
synonyms |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



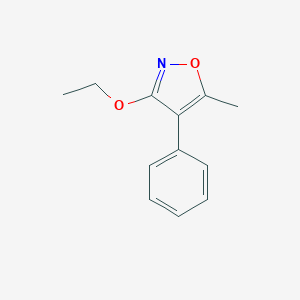
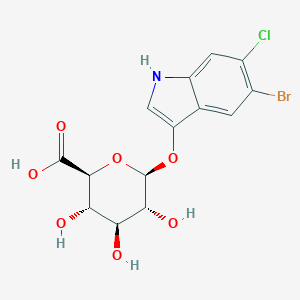
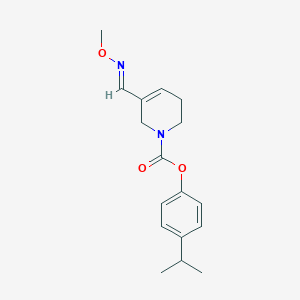
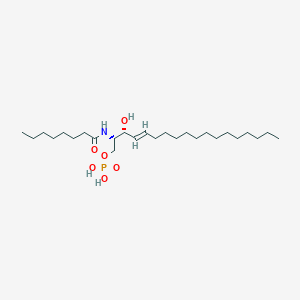
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
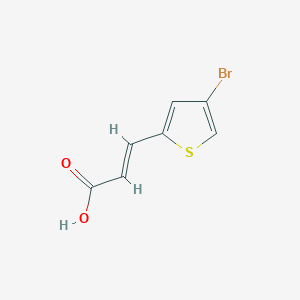
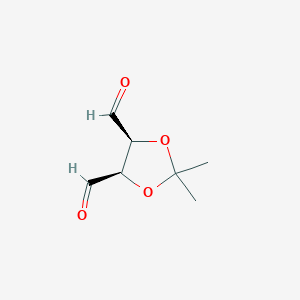
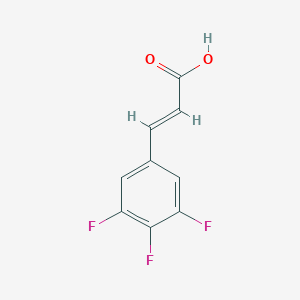
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
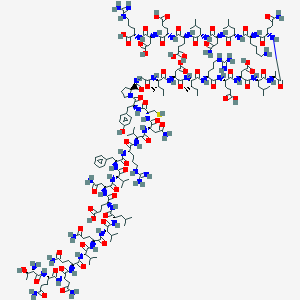
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)
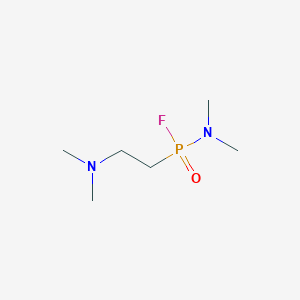
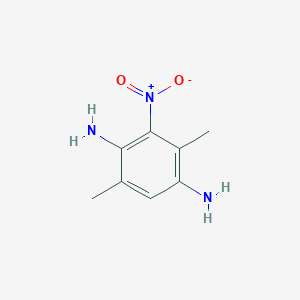
![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)